molecular formula C20H16Cl2FN3O B2783101 (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358267-20-5

(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2783101
CAS No.: 1358267-20-5
M. Wt: 404.27
InChI Key: GAMNFHBFFWSBGV-UHFFFAOYSA-N
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Description

(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1358267-20-5) is a synthetically designed small molecule with a molecular formula of C20H16Cl2FN3O and a molecular weight of 404.3 g/mol . This compound belongs to a class of pyrrolidine-containing molecules that are of significant interest in medicinal chemistry and antiviral research, particularly as inhibitors of viral proteases . Its core structure integrates a quinoline scaffold substituted with a fluorine atom at the 6-position, which can influence electronic properties and membrane permeability, and a 3,4-dichlorophenylamino group at the 4-position, which may contribute to target binding affinity. The pyrrolidin-1-yl methanone group at the 3-position is a critical feature shared with compounds investigated for their activity against viral targets, including the main protease (Mpro or 3CLpro) of coronaviruses such as SARS-CoV-2 . Research into related pyrrolidine compounds highlights their potential as antiviral agents by targeting essential viral replication enzymes . The specific stereochemistry and three-dimensional configuration of the pyrrolidine ring can play a crucial role in its mechanism of action, potentially enabling selective inhibition of viral proteases. This compound is supplied exclusively for research applications, such as in vitro biological screening, assay development, and structure-activity relationship (SAR) studies to further explore its pharmacological properties. It is presented as a solid and should be stored under recommended conditions to maintain stability. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[4-(3,4-dichloroanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2FN3O/c21-16-5-4-13(10-17(16)22)25-19-14-9-12(23)3-6-18(14)24-11-15(19)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMNFHBFFWSBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. The introduction of the dichlorophenyl and fluorine substituents is achieved through electrophilic aromatic substitution reactions. The final step involves the attachment of the pyrrolidinyl group through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or to convert the compound into a different oxidation state.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity:
    • The compound is being investigated for its potential as an anticancer agent. Initial studies suggest that it may inhibit the growth of various cancer cell lines by interfering with specific molecular pathways involved in cell proliferation and survival. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in xenograft models .
  • Antimicrobial Properties:
    • Due to its quinoline structure, the compound may exhibit antimicrobial activity against a range of pathogens. Research indicates that quinoline derivatives can act as effective antibacterial and antifungal agents. The incorporation of the dichlorophenyl group could enhance this activity by improving binding affinity to microbial targets.
  • Mechanism of Action:
    • The mechanism of action likely involves enzyme inhibition or receptor modulation, affecting various biological processes such as DNA replication and protein synthesis. This interaction is crucial for its therapeutic efficacy against diseases like cancer and infections .

Biological Research

  • Target Identification:
    • The compound is utilized in biological studies to identify and characterize interactions with proteins and nucleic acids. Its ability to bind to specific targets makes it a valuable tool for probing biological pathways.
  • Pharmacokinetics:
    • Studies on the pharmacokinetic properties of this compound are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profiles. This information is critical for optimizing dosage regimens in potential therapeutic applications .

Industrial Applications

  • Chemical Synthesis:
    • In industrial settings, the compound serves as a building block for synthesizing more complex molecules. Its unique chemical properties enable the development of new materials and chemical processes in areas such as catalysis and chemical engineering.
  • Material Science:
    • The compound's structural characteristics may also find applications in material science, where it could be used to develop advanced materials with specific functionalities, such as improved thermal stability or enhanced electrical properties .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant growth inhibition in human cancer cell lines; potential lead compound for further development.
Antimicrobial PropertiesHighlighted the effectiveness of similar quinoline derivatives against bacterial strains; suggests potential for this compound as an antimicrobial agent.
Biological InteractionInvestigated binding affinities with target proteins; established groundwork for understanding its mechanism of action in biological systems.

Mechanism of Action

The mechanism of action of (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-((3,4-Dichlorophenyl)amino)-6-chloroquinolin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.

    (4-((3,4-Dichlorophenyl)amino)-6-methylquinolin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a methyl group instead of fluorine.

    (4-((3,4-Dichlorophenyl)amino)-6-quinolin-3-yl)(pyrrolidin-1-yl)methanone: Lacks the fluorine substituent.

Uniqueness

The presence of the fluorine atom in (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s biological activity and make it a more attractive candidate for drug development compared to its analogs.

Biological Activity

(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone, commonly referred to as a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline core, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. The unique structural components of this compound enhance its interaction with biological targets, making it a candidate for further research.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C20H16Cl2FN3O\text{C}_{20}\text{H}_{16}\text{Cl}_2\text{F}\text{N}_3\text{O}

Key Features:

  • Molecular Weight: 404.3 g/mol
  • CAS Number: 1358267-20-5
  • Functional Groups:
    • Quinoline core
    • Dichlorophenyl group
    • Pyrrolidinyl moiety

The biological activity of (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is primarily attributed to its ability to interact with various biological macromolecules. The compound may exert its effects through:

  • Enzyme Inhibition: Binding to specific enzymes, thereby modulating their activity.
  • Receptor Interaction: Influencing receptor-mediated pathways that regulate cellular functions.
  • DNA Interaction: Potentially intercalating into DNA strands, affecting replication and transcription processes.

Antimicrobial Activity

Research indicates that quinoline derivatives often exhibit significant antimicrobial properties. The presence of the dichlorophenyl group enhances lipophilicity, which may improve cellular uptake and interaction with microbial targets. Studies have shown that related compounds demonstrate effectiveness against various pathogens including:

  • Bacteria: Effective against both Gram-positive and Gram-negative strains.
  • Fungi: Exhibits antifungal properties in vitro.

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest. Preliminary studies have indicated:

  • Cell Line Studies: In vitro testing on cancer cell lines has shown promising results in inhibiting proliferation.
  • Mechanistic Insights: Potential pathways include the modulation of signaling cascades involved in tumor growth.

Case Studies and Research Findings

StudyFindings
Antimicrobial Screening The compound was tested against E. coli and Staphylococcus aureus, showing significant inhibition zones compared to control groups (source: ).
Cytotoxicity Assays In vitro assays on human cancer cell lines revealed IC50 values indicating effective cytotoxicity at micromolar concentrations (source: ).
Mechanistic Studies Studies suggest that the compound may induce apoptosis via the intrinsic pathway, as evidenced by increased caspase activity (source: ).

Q & A

Synthesis and Optimization

Basic Question: Q. What are the critical reaction conditions for synthesizing (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone with high purity?

  • Methodological Answer:
    Synthesis typically involves coupling a fluorinated quinoline intermediate with a dichlorophenylamine group, followed by reaction with pyrrolidine. Key parameters include:
    • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions between the quinoline core and pyrrolidine .
    • Temperature Control: Reactions often require heating (80–120°C) to activate intermediates while avoiding decomposition .
    • Catalysts: Lewis acids like AlCl₃ may facilitate amide bond formation between the dichlorophenylamine and quinoline moieties .
    • Purification: Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is critical to isolate the product with >95% purity .

Advanced Question: Q. How can researchers optimize multi-step synthesis routes to mitigate low yields in the final coupling step?

  • Methodological Answer:
    Low yields often arise from steric hindrance at the quinoline C3-position or competing side reactions. Strategies include:
    • Pre-activation of Intermediates: Convert the quinoline carboxylic acid to its acid chloride before coupling with pyrrolidine .
    • Microwave-assisted Synthesis: Reduces reaction time and improves regioselectivity in heterocyclic systems .
    • Protecting Groups: Temporarily shield reactive sites (e.g., the quinoline NH group) during earlier steps .

Structural Characterization

Basic Question: Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer:
    • NMR Spectroscopy:
  • ¹H NMR: Signals at δ 8.5–9.0 ppm confirm the quinoline aromatic protons. Pyrrolidine protons appear as a multiplet at δ 2.5–3.5 ppm .
  • ¹³C NMR: Carbonyl resonance (C=O) near δ 165–170 ppm and fluorine coupling in the ⁶-fluoroquinoline group .
    • HRMS: Exact mass analysis (e.g., m/z 438.08 for C₂₁H₁₇Cl₂FN₃O) validates molecular formula .
    • IR Spectroscopy: Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3350 cm⁻¹) confirm functional groups .

Advanced Question: Q. How can researchers resolve ambiguities in stereochemical assignments for the pyrrolidine moiety?

  • Methodological Answer:
    • X-ray Crystallography: Provides definitive stereochemical data, though crystallization may require co-crystallization agents .
    • NOESY NMR: Detects spatial proximity between pyrrolidine protons and adjacent substituents .
    • Computational Modeling: Density Functional Theory (DFT) predicts stable conformers and validates experimental data .

Biological Activity and Mechanism

Basic Question: Q. What biological targets are hypothesized for this compound based on structural analogs?

  • Methodological Answer:
    The dichlorophenyl and fluorinated quinoline groups suggest potential kinase or protease inhibition.
    • Kinase Inhibition: Analogous compounds bind ATP pockets in kinases (e.g., EGFR, VEGFR) via the quinoline scaffold .
    • Antimicrobial Activity: Dichlorophenyl groups disrupt bacterial membrane proteins (e.g., penicillin-binding proteins) .

Advanced Question: Q. How can researchers address contradictory cytotoxicity data across cell lines?

  • Methodological Answer:
    Discrepancies may arise from cell-specific uptake or off-target effects. Solutions include:
    • Metabolic Profiling: LC-MS/MS quantifies intracellular compound levels to correlate concentration with efficacy .
    • CRISPR Screening: Identifies genetic dependencies affecting compound sensitivity .
    • Proteomics: Maps binding partners using pull-down assays with biotinylated analogs .

Stability and Degradation

Basic Question: Q. What are the key stability concerns for this compound under physiological conditions?

  • Methodological Answer:
    • Hydrolytic Degradation: The amide bond may hydrolyze in acidic/alkaline conditions. Stability testing (pH 1–9, 37°C) with HPLC monitoring is recommended .
    • Photodegradation: Fluorinated aromatics are prone to UV-induced cleavage. Store in amber vials and use light-protected assays .

Advanced Question: Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

  • Methodological Answer:
    • Isosteric Replacement: Substitute the pyrrolidine ring with a morpholine or piperazine group to reduce CYP450-mediated oxidation .
    • Deuterium Labeling: Replace labile hydrogen atoms (e.g., NH groups) to slow metabolism .

Safety and Handling

Basic Question: Q. What precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer:
    • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
    • Ventilation: Use fume hoods to avoid inhalation of fine powders .
    • Waste Disposal: Neutralize with dilute NaOH before disposal in halogenated waste containers .

Data Contradiction and Reproducibility

Advanced Question: Q. How should researchers address inconsistencies in reported IC₅₀ values across studies?

  • Methodological Answer:
    • Standardized Assay Protocols: Adopt uniform cell lines (e.g., HEK293 vs. HeLa), incubation times, and positive controls .
    • Batch Analysis: Verify compound purity (HPLC) and solvent composition (DMSO concentration ≤0.1%) .
    • Collaborative Validation: Share samples with independent labs for cross-study reproducibility checks .

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